molecular formula C16H22N6 B2777133 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-72-2

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2777133
CAS No.: 2380094-72-2
M. Wt: 298.394
InChI Key: ZGZSQJMOVJEYHW-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving ethyl and methyl groups to achieve the final product. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, such as the NF-kB inflammatory pathway. This inhibition can lead to reduced inflammation and neuroprotection . The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites on proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine: A simpler pyrimidine derivative with fewer functional groups.

    Piperazine: A basic structure that forms part of the compound.

    Ethylpyrimidine: Another pyrimidine derivative with an ethyl group.

Uniqueness

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of functional groups, which confer specific biological activities not seen in simpler compounds. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-13(3)18-11-19-15(14)21-7-9-22(10-8-21)16-17-6-5-12(2)20-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSQJMOVJEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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